6-(4-Methoxyoxan-4-yl)pyridin-3-amine dihydrochloride 6-(4-Methoxyoxan-4-yl)pyridin-3-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2230804-03-0
VCID: VC5489057
InChI: InChI=1S/C11H16N2O2.2ClH/c1-14-11(4-6-15-7-5-11)10-3-2-9(12)8-13-10;;/h2-3,8H,4-7,12H2,1H3;2*1H
SMILES: COC1(CCOCC1)C2=NC=C(C=C2)N.Cl.Cl
Molecular Formula: C11H18Cl2N2O2
Molecular Weight: 281.18

6-(4-Methoxyoxan-4-yl)pyridin-3-amine dihydrochloride

CAS No.: 2230804-03-0

Cat. No.: VC5489057

Molecular Formula: C11H18Cl2N2O2

Molecular Weight: 281.18

* For research use only. Not for human or veterinary use.

6-(4-Methoxyoxan-4-yl)pyridin-3-amine dihydrochloride - 2230804-03-0

Specification

CAS No. 2230804-03-0
Molecular Formula C11H18Cl2N2O2
Molecular Weight 281.18
IUPAC Name 6-(4-methoxyoxan-4-yl)pyridin-3-amine;dihydrochloride
Standard InChI InChI=1S/C11H16N2O2.2ClH/c1-14-11(4-6-15-7-5-11)10-3-2-9(12)8-13-10;;/h2-3,8H,4-7,12H2,1H3;2*1H
Standard InChI Key RGLBQZYUZLIERU-UHFFFAOYSA-N
SMILES COC1(CCOCC1)C2=NC=C(C=C2)N.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates a pyridine ring system with two key substituents:

  • 6-Position: A 4-methoxyoxan-4-yl group, a six-membered oxygen-containing heterocycle (tetrahydropyran) with a methoxy (-OCH₃) substituent at the 4-position.

  • 3-Position: A primary amine (-NH₂) group.
    The dihydrochloride salt form enhances aqueous solubility and stability, a common strategy in pharmaceutical chemistry .

Table 1: Molecular Properties

PropertyValue
IUPAC Name6-(4-Methoxyoxan-4-yl)pyridin-3-amine dihydrochloride
Molecular FormulaC₁₁H₁₇Cl₂N₃O₂
Molecular Weight298.18 g/mol
Salt FormDihydrochloride
Parent Compound6-(4-Methoxyoxan-4-yl)pyridin-3-amine

Synthetic Routes and Optimization

Core Synthesis Strategies

While no explicit synthesis of 6-(4-methoxyoxan-4-yl)pyridin-3-amine dihydrochloride is documented, analogous pyridine derivatives suggest feasible pathways:

Pyridine Functionalization

  • Nucleophilic Aromatic Substitution: Introduction of the 4-methoxyoxan-4-yl group via coupling reactions, leveraging halogenated pyridine intermediates (e.g., 6-bromopyridin-3-amine) .

  • Reductive Amination: Formation of the amine group using ammonia or protected amine sources under catalytic hydrogenation .

Salt Formation

Protonation of the free base with hydrochloric acid yields the dihydrochloride salt, confirmed by stoichiometric titration and X-ray crystallography in related compounds .

Table 2: Hypothetical Synthetic Steps

StepReaction TypeReagents/Conditions
1BrominationNBS, CCl₄, 80°C
2Suzuki-Miyaura Coupling4-Methoxyoxan-4-ylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O
3Deprotection/AminationNH₃, H₂, Pd/C, MeOH
4Salt FormationHCl (2 eq), Et₂O, 0°C

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: Predicted >50 mg/mL (dihydrochloride salt form) .

  • logP: Estimated 1.2 (moderate lipophilicity due to the oxane moiety) .

  • pKa: Amine group pKa ~8.5 (protonatable under physiological conditions) .

Metabolic Stability

In vitro studies on analogous pyridines indicate moderate hepatic microsomal stability, with cytochrome P450 isoforms (CYP3A4, CYP2D6) primarily involved in oxidative metabolism .

Biological Activity and Mechanistic Insights

Table 3: Predicted Bioactivity Profile

TargetIC₅₀ (Hypothetical)Selectivity Notes
KDM4A~0.5 μMModerate selectivity over KDM2A
KDM5B~0.7 μMCross-subfamily inhibition
CYP3A4>10 μMLow off-target inhibition

Applications in Medicinal Chemistry

Anticancer Drug Development

The compound’s potential to inhibit KDMs aligns with epigenetic therapies targeting oncogenic histone modifications . Preclinical models of breast and prostate cancer may benefit from its dual KDM4/5 inhibition profile.

Neurological Disorders

Modulation of histone methylation states could address neurodegenerative conditions like Alzheimer’s disease, though blood-brain barrier permeability requires optimization .

Challenges and Future Directions

Synthetic Scalability

  • Challenge: Multi-step synthesis introduces yield limitations at the coupling and salt formation stages.

  • Solution: Flow chemistry approaches to optimize Pd-catalyzed couplings .

Toxicity Profiling

  • Priority: Assess cardiotoxicity risks via hERG channel binding assays and in vivo rodent models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator